molecular formula C8H16Cl2N2 B1473513 1-(But-2-yn-1-yl)piperazine dihydrochloride CAS No. 2097988-70-8

1-(But-2-yn-1-yl)piperazine dihydrochloride

Cat. No. B1473513
CAS RN: 2097988-70-8
M. Wt: 211.13 g/mol
InChI Key: NYCXLXLKBYCXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-2-yn-1-yl)piperazine dihydrochloride, also known as BYP, is a chemical compound that belongs to the family of piperazines. It has a CAS number of 2097988-70-8 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(But-2-yn-1-yl)piperazine dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(But-2-yn-1-yl)piperazine dihydrochloride is 1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H . The molecular weight is 211.13 g/mol .


Physical And Chemical Properties Analysis

1-(But-2-yn-1-yl)piperazine dihydrochloride is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis

“1-(But-2-yn-1-yl)piperazine dihydrochloride” is a chemical compound used in various synthetic processes . It’s often used as a building block in the synthesis of more complex molecules .

Drug Development

The piperazine moiety, which is part of “1-(But-2-yn-1-yl)piperazine dihydrochloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Kinase Inhibitors

Piperazine-containing drugs, like “1-(But-2-yn-1-yl)piperazine dihydrochloride”, are often used as kinase inhibitors . These inhibitors are important in the treatment of cancer and other diseases.

Receptor Modulators

Another application of piperazine-containing compounds is as receptor modulators . They can be used to modulate the activity of various receptors in the body, which can have therapeutic effects.

Analytical Chemistry

“1-(2-Pyridyl)piperazine”, a similar compound to “1-(But-2-yn-1-yl)piperazine dihydrochloride”, has been used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It’s possible that “1-(But-2-yn-1-yl)piperazine dihydrochloride” could have similar applications.

Fluorometric Determination

“1-(2-Pyridyl)piperazine” has also been used as a reagent for the fluorometric determination of airborne diisocyanates . Again, “1-(But-2-yn-1-yl)piperazine dihydrochloride” might have similar uses.

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-but-2-ynylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCXLXLKBYCXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-2-yn-1-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-2-yn-1-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(But-2-yn-1-yl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(But-2-yn-1-yl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(But-2-yn-1-yl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(But-2-yn-1-yl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(But-2-yn-1-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.